1-(2-Aminoethyl)piperazin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)piperazin-2-one dihydrochloride is a chemical compound with the molecular formula C6H15Cl2N3O and a molecular weight of 216.11 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for 1-(2-Aminoethyl)piperazin-2-one dihydrochloride is1S/C6H13N3O.2ClH/c7-1-3-9-4-2-8-5-6(9)10;;/h8H,1-5,7H2;2*1H
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
1-(2-Aminoethyl)piperazin-2-one dihydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
- Aprepitant Intermediate : 1-(2-Aminoethyl)piperazin-2-one dihydrochloride serves as an intermediate in the synthesis of Aprepitant , an FDA-approved antiemetic drug used to prevent nausea and vomiting during cancer therapy . Researchers have developed a one-pot approach to rapidly synthesize this intermediate, making it a valuable building block for drug discovery.
- The compound has been utilized in asymmetric catalysis. A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) process yields 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones with high enantioselectivity. A quinine-derived urea catalyst plays a crucial role in stereoselectively promoting two out of the three reaction steps .
- Piperazin-2-ones are abundant structural cores in natural products and pharmaceuticals. This compound’s synthesis contributes to the preparation of heterocyclic drugs and key intermediates. It is particularly suited for one-pot operations, minimizing purification steps and environmental impact .
- Piperazin-2-ones and morpholines/morpholin-2-ones are essential chiral nonracemic medium-sized heterocyclic scaffolds. They serve as building blocks for various bioactive compounds, including antihelminthic drugs, protease inhibitors, and antiemetics .
Drug Synthesis and Medicinal Chemistry
Asymmetric Catalysis
Heterocyclic Compound Synthesis
Chiral Building Blocks
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It has hazard statements H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
Piperazine derivatives, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological and pharmaceutical activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperazine derivatives are involved in various biological pathways, but the specific pathways influenced by this compound require further investigation .
properties
IUPAC Name |
1-(2-aminoethyl)piperazin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-1-3-9-4-2-8-5-6(9)10;;/h8H,1-5,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROVELPBVPSGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)piperazin-2-one dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.